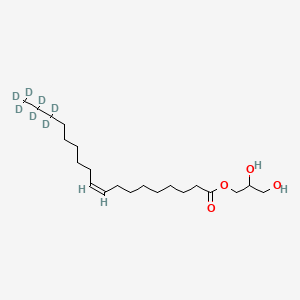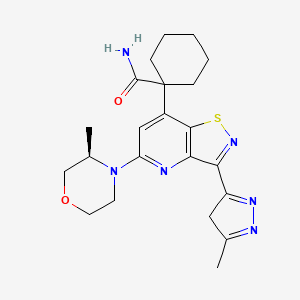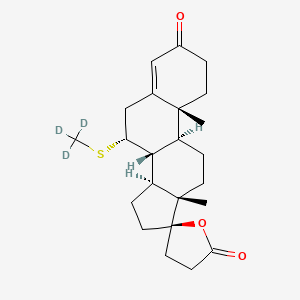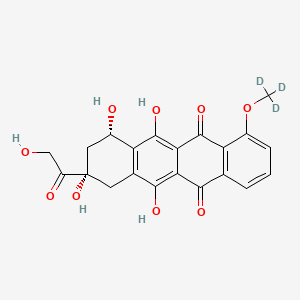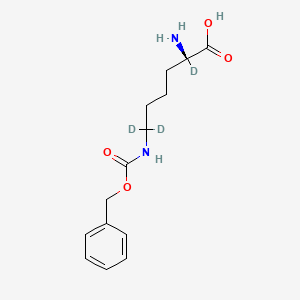
N-Boc-(p-aminobenzoyl)-L-glutamic Acid-d4 Dimethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 is a synthetic compound that belongs to the class of protected amino acids. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a p-aminobenzoyl moiety, and a deuterium-labeled dimethyl ester of L-glutamic acid. This compound is often used in peptide synthesis and other chemical research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 typically involves multiple steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the p-Aminobenzoyl Moiety: The p-aminobenzoyl group is introduced through an acylation reaction.
Esterification: The carboxyl groups of L-glutamic acid are esterified using methanol and a suitable catalyst to form the dimethyl ester.
Deuterium Labeling: Deuterium atoms are introduced through a specific labeling process, often involving deuterated reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-aminobenzoyl moiety.
Reduction: Reduction reactions can target the ester groups or the p-aminobenzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the p-aminobenzoyl moiety.
Reduction: Reduced forms of the ester groups or the p-aminobenzoyl moiety.
Substitution: Substituted derivatives at the Boc-protected amino group or ester groups.
Scientific Research Applications
N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 is used in various scientific research applications:
Chemistry: As a building block in peptide synthesis and other organic synthesis reactions.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthesis, while the p-aminobenzoyl moiety and ester groups allow for further functionalization. The deuterium labeling can be used in studies involving isotopic tracing and mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-glutamic acid dimethyl ester: Lacks the p-aminobenzoyl moiety and deuterium labeling.
N-Boc-(p-aminobenzoyl)-L-glutamic acid: Lacks the dimethyl ester groups.
N-Boc-(p-aminobenzoyl)-L-glutamic acid methyl ester: Contains only one ester group.
Uniqueness
N-Boc-(p-aminobenzoyl)-L-glutamic acid dimethyl ester-d4 is unique due to its combination of a Boc-protected amino group, a p-aminobenzoyl moiety, dimethyl ester groups, and deuterium labeling. This combination provides versatility in synthetic applications and allows for detailed studies using isotopic tracing.
Properties
Molecular Formula |
C19H26N2O7 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C19H26N2O7/c1-19(2,3)28-18(25)20-13-8-6-12(7-9-13)16(23)21-14(17(24)27-5)10-11-15(22)26-4/h6-9,14H,10-11H2,1-5H3,(H,20,25)(H,21,23)/t14-/m0/s1/i6D,7D,8D,9D |
InChI Key |
MPUPFJWBQKFIEQ-DKKXCOCSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)OC)C(=O)OC)[2H])[2H])NC(=O)OC(C)(C)C)[2H] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


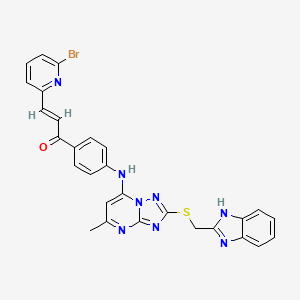



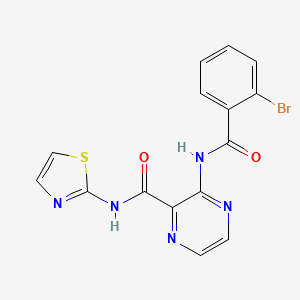
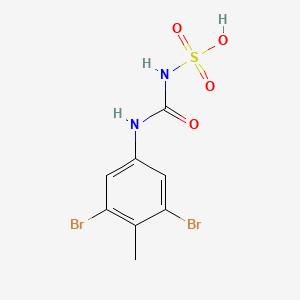
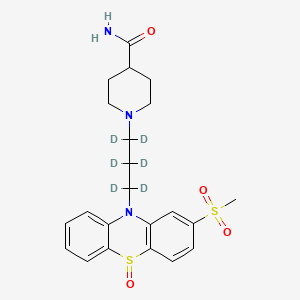
![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
